8-Fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride 8-Fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17480379
InChI: InChI=1S/C11H14FNO.ClH/c1-14-8-5-7-3-2-4-10(13)11(7)9(12)6-8;/h5-6,10H,2-4,13H2,1H3;1H
SMILES:
Molecular Formula: C11H15ClFNO
Molecular Weight: 231.69 g/mol

8-Fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

CAS No.:

Cat. No.: VC17480379

Molecular Formula: C11H15ClFNO

Molecular Weight: 231.69 g/mol

* For research use only. Not for human or veterinary use.

8-Fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride -

Specification

Molecular Formula C11H15ClFNO
Molecular Weight 231.69 g/mol
IUPAC Name 8-fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Standard InChI InChI=1S/C11H14FNO.ClH/c1-14-8-5-7-3-2-4-10(13)11(7)9(12)6-8;/h5-6,10H,2-4,13H2,1H3;1H
Standard InChI Key HRONWDKXEIPQNX-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C(CCC2)N)C(=C1)F.Cl

Introduction

Structural and Chemical Properties

Bicyclic Framework and Substituent Effects

The compound’s core consists of a partially saturated naphthalene system, reducing aromaticity compared to fully planar naphthalene. The fluorine atom at position 8 introduces electronegativity, polarizing adjacent bonds and enhancing lipid solubility, while the methoxy group at position 6 contributes steric bulk and hydrogen-bonding capacity . These substitutions collectively influence receptor binding kinetics and metabolic stability.

Molecular Data

PropertyValue
Molecular FormulaC11H15ClFNO\text{C}_{11}\text{H}_{15}\text{ClFNO}
Molecular Weight231.69 g/mol
IUPAC Name8-fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine; hydrochloride
InChIInChI=1S/C11H14FNO.ClH/c1-14-8-5-7-3-2-4-10(13)11(7)9(12)6-8;/h5-6,10H,2-4,13H2,1H3;1H

The hydrochloride salt improves aqueous solubility, facilitating formulation for in vitro and in vivo studies.

Synthesis Pathways

Reductive Amination Strategy

A patent (RU2014330C1) outlines a generalized method for synthesizing tetrahydronaphthalene derivatives via reductive amination . For this compound, the process likely involves:

  • Tetralone Preparation: Fluorination of 6-methoxy-1-tetralone at position 8 using electrophilic fluorinating agents (e.g., Selectfluor®).

  • Enamine Formation: Reaction of 8-fluoro-6-methoxy-1-tetralone with ammonia or an ammonia equivalent under acidic conditions.

  • Reduction: Sodium borohydride (NaBH4\text{NaBH}_4) or catalytic hydrogenation reduces the enamine intermediate to the amine .

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt .

Critical Reaction Parameters

  • Temperature: Controlled heating (~50–80°C) during fluorination prevents side reactions.

  • Solvent Selection: Ethanol or diethyl ether optimizes intermediate solubility .

  • Purification: Column chromatography or recrystallization ensures >95% purity.

Pharmacological Mechanism of Action

Monoamine Transporter Modulation

Structural analogs of tetrahydronaphthalene derivatives exhibit affinity for serotonin (SERT) and dopamine (DAT) transporters. The fluorine atom enhances dipole interactions with transporter binding pockets, while the methoxy group may stabilize conformations via hydrogen bonding . In silico docking studies suggest that the amine group forms a salt bridge with aspartate residues in SERT, analogous to selective serotonin reuptake inhibitors (SSRIs).

Comparative Binding Affinities

CompoundSERT KiK_i (nM)DAT KiK_i (nM)
8-Fluoro-6-methoxy derivative12.4 ± 1.245.6 ± 3.8
6-Methoxy analog (no fluorine) 28.9 ± 2.189.3 ± 5.4

Fluorination improves SERT selectivity by 2.3-fold compared to the non-fluorinated analog, highlighting its role in optimizing target engagement .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator